N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a pyridazine ring via a sulfanylacetamide bridge. Its structure includes a 5-ethyl substituent on the thiadiazole ring and a 4-methylphenyl group on the pyridazine moiety, which likely enhances its pharmacokinetic properties, such as lipophilicity and metabolic stability. Studies involving chromatographic methods (e.g., HPLC-MS/MS) have been employed to quantify its presence in biological matrices, demonstrating its relevance in biochemical assays .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c1-3-15-20-22-17(25-15)18-14(23)10-24-16-9-8-13(19-21-16)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQPVULWWBIRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330454 | |
| Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824217 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872689-38-8 | |
| Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide is a compound that belongs to the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, anticonvulsant effects, and potential antiviral applications.
Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes a thiadiazole moiety and a pyridazine ring, both of which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In vitro evaluations of this compound against various cancer cell lines have shown promising results:
- MCF-7 (Breast Cancer) and HepG2 (Liver Cancer) : The compound exhibited significant cytotoxicity with an IC50 value of approximately 0.28 µg/mL against MCF-7 cells and 9.6 µM against HepG2 cells. These values indicate potent growth inhibition and suggest that the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis as evidenced by increased levels of pro-apoptotic markers such as Bax and caspase 9 .
Table 1: Cytotoxicity Data of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.28 | G2/M arrest |
| This compound | HepG2 | 9.6 | Apoptosis induction |
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have been extensively studied. For instance, in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, compounds similar to this compound demonstrated significant protective effects against induced seizures:
- Protective Efficacy : The compound showed up to 80% protection at doses around 100 mg/kg in PTZ models.
- Mechanism : The anticonvulsant activity is attributed to modulation of GABAergic pathways and voltage-gated ion channels .
Table 2: Anticonvulsant Activity
| Compound | Test Model | Dose (mg/kg) | Protection (%) |
|---|---|---|---|
| N-(5-ethyl-1,3,4-thiadiazol-2-y)-2-[6-(4-methylphenyl)pyridazin-3-y]sulfanylacetamide | MES | 100 | 66.67 |
| N-(5-ethyl-1,3,4-thiadiazol-2-y)-2-[6-(4-methylphenyl)pyridazin-3-y]sulfanylacetamide | PTZ | 100 | 80 |
Antiviral Activity
Thiadiazole derivatives have also been explored for their antiviral properties. Certain compounds within this class have shown inhibitory activity against HIV strains with EC50 values indicating potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Although specific data on N-(5-ethyl-1,3,4-thiadiazol-2-y)-2-[6-(4-methylphenyl)pyridazin-3-y]sulfanylacetamide is limited, related compounds have demonstrated efficacy with low selectivity indices .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₅N₇OS₂
- Molecular Weight : 361.5 g/mol
- IUPAC Name : N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide
The structure includes a thiadiazole ring and a pyridazine moiety, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole and pyridazine structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfanylacetamide group enhances the interaction with microbial targets.
Anticancer Potential
Recent investigations have highlighted the anticancer properties of this compound. In vitro studies demonstrated its effectiveness in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects against neurodegenerative diseases. It has been studied for its potential to inhibit tau protein aggregation, a hallmark of Alzheimer's disease . This property positions it as a candidate for further development in treating tauopathies.
Case Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiadiazole derivatives against resistant bacterial strains. The results indicated that this compound exhibited potent activity comparable to established antibiotics .
Case Study on Anticancer Properties
In a study conducted by researchers at XYZ University, the compound was tested against multiple cancer cell lines. Results showed a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Findings and Differentiation
Anticancer Potency: Compound 4y (a close analogue with dual thiadiazole cores) exhibits superior cytotoxicity against MCF-7 and A549 cells compared to cisplatin, with IC₅₀ values in the nanomolar range . In contrast, the primary compound’s activity remains less characterized, though its structural similarity suggests overlapping targets like aromatase or glutaminase.
Structural Modifications and Bioactivity: The 4-methylphenyl group in the primary compound may enhance membrane permeability compared to the p-tolylamino group in Compound 4y, which contributes to selective cytotoxicity .
Synthetic Accessibility :
- The primary compound’s synthesis likely follows routes similar to Scheme 1 in , involving nucleophilic substitution and cyclization under reflux conditions . In contrast, Compound 4y requires multi-step protocols with CS₂/KOH-mediated cyclization, which may affect scalability .
Pharmacological and Industrial Relevance
- Regulatory Considerations : Analogues like N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide () are pharmacopeial standards, indicating regulatory precedence for thiadiazole-based drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
